molecular formula C14H17BrN2O3 B11619056 Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

Cat. No.: B11619056
M. Wt: 341.20 g/mol
InChI Key: SDKQDNMXTDSEMY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-bromobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted piperazine derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-bromobenzoyl)piperazine-1-carboxylate
  • Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • Ethyl 4-(4-methylbenzoyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

ethyl 4-(4-bromobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3

InChI Key

SDKQDNMXTDSEMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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